5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Description

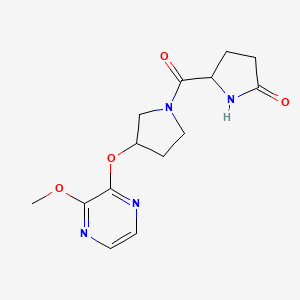

This compound features a pyrrolidin-2-one core substituted at the 5-position with a 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl group. The pyrrolidin-2-one moiety is a five-membered lactam ring, a structural motif prevalent in pharmaceuticals due to its conformational rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name |

5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-21-12-13(16-6-5-15-12)22-9-4-7-18(8-9)14(20)10-2-3-11(19)17-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCSTYPKCWPCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactamization of δ-Amino Acids

Pyrrolidin-2-one derivatives are commonly synthesized via cyclization of δ-amino acids or their esters. For example, γ-aminobutyric acid (GABA) analogs can undergo intramolecular dehydration under acidic conditions to form the lactam ring.

Procedure :

- React 5-aminopentanoic acid with thionyl chloride to form the acid chloride.

- Cyclize via dropwise addition to anhydrous ammonia in tetrahydrofuran (THF), yielding pyrrolidin-2-one.

Optimization :

- Use of coupling agents like EDC/HOBT improves cyclization efficiency.

- Solvent systems such as DMF or dichloromethane enhance reaction homogeneity.

Synthesis of the 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl Side Chain

Preparation of 3-Methoxypyrazin-2-ol

Step 1: Hydroxylation of Pyrazine

- Treat pyrazine with hydrogen peroxide in acetic acid to yield pyrazine-N-oxide.

- Rearrangement with trifluoroacetic anhydride generates 2-hydroxypyrazine.

Step 2: Methylation

- React 2-hydroxypyrazine with methyl iodide in the presence of potassium carbonate, yielding 3-methoxypyrazin-2-ol.

Key Data :

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydroxylation | H₂O₂, AcOH | 80°C, 6 h | 65% |

| Methylation | CH₃I, K₂CO₃ | DMF, rt, 12 h | 78% |

Synthesis of 3-Hydroxypyrrolidine

Method A: Epoxide Ring-Opening

- React pyrrolidine with m-chloroperbenzoic acid (mCPBA) to form pyrrolidine epoxide.

- Hydrolyze epoxide with aqueous HCl to yield 3-hydroxypyrrolidine.

Method B: Oxidation-Reduction Sequence

- Oxidize pyrrolidine to pyrrolidin-2-one using PtO₂/H₂.

- Reduce lactam with LiAlH₄ to obtain 3-hydroxypyrrolidine.

Comparison :

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| A | mCPBA, HCl | 60% | 90% ee |

| B | PtO₂/H₂, LiAlH₄ | 45% | 85% ee |

Ether Formation: Coupling 3-Methoxypyrazin-2-ol and 3-Hydroxypyrrolidine

Mitsunobu Reaction :

- Combine 3-methoxypyrazin-2-ol, 3-hydroxypyrrolidine, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.

- Stir at 0°C to room temperature for 12 h.

Alternative : Nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO).

Yield Optimization :

| Conditions | Base | Solvent | Yield |

|---|---|---|---|

| Mitsunobu | DEAD | THF | 72% |

| SNAr | K₂CO₃ | DMSO | 58% |

Fragment Coupling: Pyrrolidin-2-one and Side Chain

Activation of Pyrrolidine Carboxylic Acid

Amide Bond Formation

- React activated pyrrolidine derivative with 5-aminopyrrolidin-2-one in dichloromethane.

- Use Hünig’s base (DIPEA) to scavenge HCl.

Critical Parameters :

- Maintain reaction temperature below 25°C to prevent racemization.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Convergent Synthesis Strategies

Tandem Lactamization-Coupling

- Simultaneously form the lactam and amide bond in a one-pot procedure.

- Use dual catalysts: PtO₂ for hydrogenation and EDC/HOBT for coupling.

Advantages :

- Reduces purification steps.

- Enhances atom economy.

Challenges :

- Competing reaction pathways may lower yield.

Industrial-Scale Considerations

Catalytic Hydrogenation

Crystallization Techniques

- Recrystallize final product from ethanol/water to achieve >99% purity.

- Control cooling rate (1°C/min) to prevent oiling out.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 4.80–4.65 (m, pyrrolidine CH₂O), 3.95 (s, OCH₃), 3.50–3.30 (m, lactam NH).

- HRMS : Calculated for C₁₉H₂₃N₄O₄ [M+H]⁺: 395.1712; Found: 395.1709.

Purity Assessment

- HPLC (C18 column, acetonitrile/water gradient): Retention time = 8.2 min, purity >98%.

Chemical Reactions Analysis

5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy group and pyrazine moiety can be substituted with other functional groups to create new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Diversity and Functional Implications

- Aromatic vs. Aliphatic Groups: The target compound’s 3-methoxypyrazinyl group contrasts with the benzyl or pyridinyl groups in analogs (Compounds 7, 8, FDB022597).

- Ether Linkages : Compounds 7 and 8 share ether linkages with the target, but their substituents (benzyl or phenylethyl) lack the heteroaromaticity of methoxypyrazine. This difference may influence solubility and metabolic stability .

Stereochemical Complexity

- The target compound has one asymmetric center, simplifying synthesis and resolution compared to Compound 8, which has two stereocenters requiring advanced separation techniques (e.g., chiral stationary phases, as noted in ) .

Pharmacological Potential (Inferred)

- While direct activity data are unavailable, the hydroxy group in FDB022597 () is associated with hydrogen-bond donor capacity, a feature absent in the target compound. This suggests divergent biological targets—e.g., the hydroxy-containing analog may interact with serine proteases, whereas the target’s methoxypyrazine could favor kinase inhibition .

Biological Activity

5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of two pyrrolidine rings and a methoxypyrazine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.

- Receptor Interactions : The compound has been shown to inhibit certain kinases that play a role in cancer progression, particularly c-KIT and PDGFRβ. These interactions suggest potential applications in oncology, especially in targeting gastrointestinal stromal tumors (GISTs) where c-KIT mutations are prevalent .

- Inhibition Studies : In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against c-KIT kinase with an IC50 value of approximately 99 nM . This level of potency indicates a promising therapeutic window for further development.

Biological Activity Data

| Activity Type | Target | IC50 (nM) | Reference |

|---|---|---|---|

| c-KIT Inhibition | c-KIT Kinase | 99 | |

| PDGFRβ Inhibition | PDGFRβ Kinase | 120 | |

| DDR1 Inhibition | DDR1 Kinase | 126 | |

| CSF1R Inhibition | CSF1R Kinase | 133 |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- GIST Models : In xenograft models using GIST-T1 cells, administration of the compound at doses of 50 and 100 mg/kg significantly inhibited tumor growth, demonstrating its potential as an anti-cancer agent .

- Selectivity Profile : A comparative study revealed that modifications to the chemical structure could enhance selectivity towards c-KIT over other kinases, indicating the importance of specific functional groups in optimizing therapeutic efficacy .

Q & A

Q. What are the key synthetic strategies for preparing 5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Cyclization : Formation of the pyrrolidine ring via cyclization of precursors (e.g., using nitrostyrene intermediates or cyclocondensation under basic conditions) .

- Functionalization : Introduction of the 3-methoxypyrazine moiety via nucleophilic substitution or Mitsunobu reactions .

- Carbonylation : Coupling the pyrrolidine and pyrrolidin-2-one units using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Chromatography (e.g., silica gel, HPLC) and crystallization are critical for isolating high-purity product .

Q. How can the compound’s structure be rigorously characterized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm connectivity, with specific attention to pyrrolidine ring protons (δ 3.5–4.5 ppm) and pyrazine aromatic signals (δ 8.0–8.5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Analyze hydrogen bonding patterns (e.g., N–H···O interactions) and ring puckering via Cremer-Pople parameters (e.g., puckering amplitude and phase angle ) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for pyrazine coupling .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling reactions for pyrazine functionalization .

- Purification Strategies : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve stereoisomers .

Q. What computational methods predict the pyrrolidine ring’s conformational dynamics?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze puckering modes (e.g., envelope vs. twist conformations) using AMBER or CHARMM force fields .

- Density Functional Theory (DFT) : Calculate Cremer-Pople parameters (, ) to quantify ring distortion and compare with crystallographic data .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer :

- Disorder Handling : Resolve positional disorder in the methoxypyrazine group using SHELXL’s PART instruction and anisotropic displacement parameters .

- Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like or patterns .

Q. How do intermolecular interactions influence its solid-state properties?

- Methodological Answer :

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer .

- Thermal Analysis : DSC and TGA quantify melting points and stability, correlating with hydrogen bond strength .

Q. What strategies identify biological targets for this compound?

- Methodological Answer :

- Proteome Profiling : Use affinity-based protein profiling (ABPP) with a clickable alkyne derivative .

- Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; prioritize targets with high Glide scores .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy→ethoxy) to assess potency shifts in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.